Ethambutol-d4 Dihydrochloride

Catalog No.
S12902570
CAS No.
M.F
C10H24N2O2
M. Wt
208.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethambutol-d4 Dihydrochloride

Product Name

Ethambutol-d4 Dihydrochloride

IUPAC Name

(2S)-2-[[1,1,2,2-tetradeuterio-2-[[(2S)-1-hydroxybutan-2-yl]amino]ethyl]amino]butan-1-ol

Molecular Formula

C10H24N2O2

Molecular Weight

208.33 g/mol

InChI

InChI=1S/C10H24N2O2/c1-3-9(7-13)11-5-6-12-10(4-2)8-14/h9-14H,3-8H2,1-2H3/t9-,10-/m0/s1/i5D2,6D2

InChI Key

AEUTYOVWOVBAKS-WEJHBSKUSA-N

Canonical SMILES

CCC(CO)NCCNC(CC)CO

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N[C@@H](CC)CO)N[C@@H](CC)CO

Ethambutol-d4 Dihydrochloride is a deuterated derivative of Ethambutol, a well-known bacteriostatic antimycobacterial agent primarily used in the treatment of tuberculosis. This compound is characterized by its molecular formula C10H22D4Cl2N2O2C_{10}H_{22}D_{4}Cl_{2}N_{2}O_{2} and a molecular weight of approximately 281.26 g/mol. Ethambutol-d4 Dihydrochloride functions by inhibiting the activity of arabinosyl transferases, which are crucial for the synthesis of the bacterial cell wall, particularly in Mycobacterium species .

Typical of amine and alcohol functional groups. The primary reaction involves:

  • Inhibition of Arabinosyl Transferases: Ethambutol-d4 binds to the active site of arabinosyl transferases, preventing the transfer of arabinose units to the growing cell wall polysaccharides, specifically lipoarabinomannan and arabinogalactan. This leads to compromised cell wall integrity and eventual bacterial cell death .

As an antimycobacterial agent, Ethambutol-d4 Dihydrochloride exhibits significant biological activity against various Mycobacterium species. Its mechanism of action includes:

  • Targeting Cell Wall Synthesis: The compound specifically inhibits the synthesis of arabinan, leading to the release of arabinose from the bacterial cells .
  • Resistance Mechanisms: Studies have shown that Ethambutol-d4 can induce mutations in specific genes (e.g., embB) associated with drug resistance in Mycobacterium tuberculosis, highlighting its importance in understanding drug resistance mechanisms .

The synthesis of Ethambutol-d4 Dihydrochloride typically involves:

  • Deuteration: The introduction of deuterium atoms into the Ethambutol structure can be achieved through various synthetic routes involving deuterated reagents or solvents.
  • Formation of Dihydrochloride Salt: The final product is often converted into its dihydrochloride salt form to enhance solubility and stability for pharmaceutical applications .

Ethambutol-d4 Dihydrochloride serves several important applications, including:

  • Research Tool: Due to its labeled nature, it is utilized in pharmacokinetic studies to trace drug metabolism and distribution within biological systems.
  • Understanding Drug Resistance: It aids in studying mechanisms underlying resistance in Mycobacterium tuberculosis strains, providing insights for developing new therapeutic strategies .

Interaction studies involving Ethambutol-d4 Dihydrochloride focus on its pharmacodynamics and pharmacokinetics, particularly:

  • Metabolic Pathways: Ethambutol is metabolized primarily by aldehyde dehydrogenase pathways, leading to various metabolites that may influence its efficacy and safety profile .
  • Drug Interactions: Investigations into how Ethambutol-d4 interacts with other antitubercular drugs can inform combination therapy approaches to improve treatment outcomes against resistant strains .

Ethambutol-d4 Dihydrochloride shares structural and functional similarities with several other antimycobacterial agents. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaMechanism of ActionUnique Features
EthambutolC10H24Cl2N2O2C_{10}H_{24}Cl_{2}N_{2}O_{2}Inhibits arabinosyl transferasesNon-deuterated version used clinically
IsoniazidC6H6N4OC_{6}H_{6}N{4}OInhibits mycolic acid synthesisBactericidal; targets different pathways
PyrazinamideC5H5N3OC_{5}H_{5}N{3}ODisrupts mycobacterial fatty acid synthesisEffective against dormant bacteria
RifampicinC43H58N4O12C_{43}H_{58}N{4}O{12}Inhibits bacterial RNA polymeraseBroad-spectrum antibiotic; also effective against Gram-positive bacteria

Ethambutol-d4 Dihydrochloride's unique feature lies in its deuterated structure, which allows for enhanced tracking in metabolic studies while retaining the essential properties of its parent compound, Ethambutol .

Deuterium Incorporation Strategies: Catalytic Hydrogen-Deuterium Exchange

Catalytic hydrogen-deuterium exchange represents the most efficient and scalable approach for introducing deuterium atoms into the ethambutol molecular framework [4]. The primary mechanism involves palladium-catalyzed carbon-hydrogen bond activation followed by isotopic substitution with deuterium from heavy water or deuterium gas sources [33]. Recent advances in palladium single-atom catalysts have demonstrated exceptional activity and selectivity in hydrogen-deuterium exchange reactions, achieving up to 95% deuterium incorporation at specific molecular positions while effectively suppressing undesired multi-site deuteration pathways [4].

The mechanistic pathway involves two distinct surface processes on the palladium catalyst surface [4]. The first pathway operates through direct carbon-hydrogen bond activation, where the palladium center facilitates the cleavage of carbon-hydrogen bonds in the ethambutol substrate [33]. The second pathway utilizes a modified borrowing hydrogen process, wherein high-pressure hydrogen conditions inhibit keto-enol tautomerization, thereby largely circumventing multi-site deuteration that would compromise regioselectivity [4].

Optimization studies have revealed that deuterium incorporation efficiency is highly dependent on catalyst selection and reaction conditions [35]. Palladium catalysts supported on carbon demonstrate superior performance when combined with heavy water as the deuterium source under controlled temperature conditions ranging from 120 to 160 degrees Celsius [3]. The use of mixed catalyst systems, particularly palladium on carbon combined with platinum on carbon, allows for reduced reaction temperatures while maintaining high deuteration yields of 85% or greater [3].

Table 1: Deuterium Incorporation Efficiency by Catalyst System

Catalyst SystemTemperature (°C)Deuterium SourceIncorporation Yield (%)Reaction Time (hours)
Palladium/Carbon160Heavy Water8524
Palladium/Carbon + Platinum/Carbon120Heavy Water8518
Palladium Single-Atom Catalyst25Heavy Water9512
Cesium Amide Catalyst80Deuterium Gas9916

The deuterium kinetic isotope effect plays a crucial role in determining the success of isotopic substitution [27] [28]. Carbon-deuterium bonds exhibit greater stability compared to carbon-hydrogen bonds due to the increased mass of the deuterium isotope, resulting in slower metabolic degradation and enhanced pharmaceutical stability [27]. This phenomenon, known as the primary kinetic isotope effect, occurs when the breaking of the bond to the heavy isotope becomes the rate-limiting step in the metabolic transformation [32].

Recent developments in electrochemical deuteration methods offer promising alternatives to traditional thermal catalysis [39]. These systems utilize deuterium ion diffusion-based electrolysers featuring ruthenium dioxide anodes for deuterium ion generation from pure heavy water and palladium-based cathodes with tunable electron deficiencies [39]. Such electrochemical approaches achieve over 99% selectivity for deuterated products with Faradaic efficiencies exceeding 72%, while operating under ambient temperature and pressure conditions [30].

Chiral Resolution Techniques for Enantiomeric Purification

Ethambutol exists as three distinct stereoisomeric forms: the therapeutically active (S,S)-enantiomer, the inactive (R,R)-enantiomer, and the meso-(R,S)-isomer [9]. The absolute stereochemistry of ethambutol has been unambiguously established through synthetic approaches combined with chiral liquid chromatography analysis [9]. The (S,S)-configuration represents the desired therapeutic form, necessitating efficient enantiomeric purification strategies during synthesis [13].

Chiral resolution of ethambutol stereoisomers relies primarily on the formation of diastereomeric derivatives followed by chromatographic separation [9]. The most effective approach involves perbenzoylation of the diamine functionality using benzoyl chloride under Schotten-Baumann reaction conditions [9]. This derivatization procedure converts the stereoisomeric diamines into crystalline perbenzoyl derivatives that exhibit distinct chromatographic behavior on chiral stationary phases [9].

Pirkle-type chiral stationary phases, specifically those based on D-phenylglycine covalently bonded supports, provide excellent resolution of ethambutol stereoisomers [9] [13]. The separation mechanism relies on π-π interactions between the aromatic systems of the benzoyl derivatives and the chiral stationary phase [9]. Mobile phase composition utilizing hexane-propanol mixtures in ratios ranging from 75:25 to 90:10 (volume/volume) optimizes the chromatographic resolution [9].

Table 2: Chiral Resolution Parameters for Ethambutol Stereoisomers

StereoisomerRetention Time (minutes)Resolution FactorPeak Purity (%)Recovery Yield (%)
(R,R)-Ethambutol18.21.099.232.1
(S,S)-Ethambutol22.71.2599.865.4
(R,S)-Meso-Ethambutol26.11.4398.92.5

Preparative-scale chiral separation requires optimization of loading capacity and solvent consumption [11]. Advanced chiral auxiliary approaches have emerged as alternatives to traditional resolution methods [11]. These strategies involve the catalytic enantioselective introduction of chiral auxiliaries from inexpensive non-chiral precursors, requiring only substoichiometric amounts of enantiopure catalysts while providing robust platforms for subsequent diastereoselective transformations [11].

Capillary electrophoresis represents an alternative analytical approach for enantiomeric separation, particularly useful for method development and quality control applications [8]. The technique relies on enantioselective non-covalent interactions between the analyte enantiomers and chiral selectors dissolved in the running buffer [8]. Cyclodextrin-based chiral selectors demonstrate particular effectiveness for basic pharmaceutical compounds like ethambutol [12].

Hydrochloride Salt Formation: Stoichiometric Optimization

The formation of ethambutol dihydrochloride salt requires precise stoichiometric control to ensure consistent product quality and pharmaceutical stability [15]. The salt formation process involves the reaction of ethambutol free base with hydrochloric acid in a 1:2 molar ratio, resulting in the crystallization of the dihydrochloride salt form [14]. Optimal salt formation conditions have been established through systematic studies of temperature, cooling rate, and pH control parameters [14].

The salt formation process begins with dissolution of ethambutol raw material in ethanol solvent, followed by controlled addition of ethanolic hydrochloric acid solution while maintaining system temperature between 60 and 80 degrees Celsius [14]. The pH value must be carefully controlled within the range of 3.5 to 4.0 to ensure complete salt formation without product degradation [14]. Critical process parameters include cooling rate limitations not exceeding 14 degrees Celsius per 30-minute interval and final crystallization temperature control between 4 and 12 degrees Celsius [14].

Table 3: Optimization Parameters for Ethambutol Dihydrochloride Salt Formation

ParameterOptimal RangeImpact on Purity (%)Impact on Yield (%)
System Temperature70-80°C97.5-98.278.5-83.2
Cooling Rate6-8°C/30min97.8-98.181.9-82.4
Final Temperature8-10°C97.9-98.280.1-82.8
pH Control3.5-4.097.2-98.079.6-82.1

Sequential acid treatment methodologies offer advantages over direct hydrochloric acid addition, particularly for acid-sensitive functional groups [17]. The approach involves initial treatment with a weaker protic acid such as acetic acid, followed by sodium chloride addition to control the stoichiometry of the final hydrochloride salt [17]. This method prevents decomposition of sensitive formamide groups while achieving the desired salt form [17].

Crystallization solvent selection significantly influences salt formation efficiency and product characteristics [15]. Ethanol provides optimal solubility characteristics for both the free base and the hydrochloride salt, facilitating controlled crystallization [14]. Alternative solvent systems including methanol-water mixtures and acetonitrile-based systems have been evaluated, but ethanol remains the preferred choice for large-scale synthesis [15].

The hygroscopic nature of ethambutol dihydrochloride necessitates careful control of moisture conditions during salt formation and subsequent handling [15]. Storage under moisture-free conditions in desiccators or under rotary evaporation prevents reversion to hydrated forms that may exhibit altered pharmaceutical properties [15]. Crystalline salt forms demonstrate superior stability compared to amorphous variants, making crystallization optimization a critical quality parameter [18].

Impurity Profiling During Synthetic Scale-Up

Impurity profiling represents a critical quality control aspect throughout the synthetic scale-up process for ethambutol-d4 dihydrochloride [20]. The identification and quantification of process-related impurities becomes increasingly complex during scale-up operations due to altered heat transfer characteristics, extended reaction times, and modified mixing patterns [25]. Systematic impurity monitoring utilizing high-performance liquid chromatography coupled with mass spectrometric detection enables comprehensive profiling of synthetic by-products [24].

The primary synthesis-related impurities identified in ethambutol production include 2-aminobutanol, meso-ethambutol (R,S-isomer), and (R,R)-ethambutol [21]. These impurities arise from incomplete stereochemical control during the coupling reaction between 2-aminobutanol and ethylene dibromide [21]. The relative retention times of these impurities have been established as approximately 0.9 for impurity C and 1.3 for impurity B relative to ethambutol retention time [21].

Table 4: Impurity Profile Limits for Ethambutol Dihydrochloride

ImpurityChemical NameRelative Retention TimeMaximum Limit (%)Detection Method
Impurity A2-Aminobutanol0.750.10HPLC-UV (215 nm)
Impurity BMeso-Ethambutol1.301.00HPLC-UV (215 nm)
Impurity C(R,R)-Ethambutol0.900.10HPLC-UV (215 nm)
Total ImpuritiesAll Related Substances0.75-1.501.00HPLC-UV (215 nm)

Scale-up operations frequently result in increased impurity formation due to inefficient heat transfer and prolonged reaction exposure times [25]. Process optimization strategies focus on maintaining controlled reaction conditions that minimize side product formation while maximizing desired product yield [23]. Temperature control becomes particularly critical during scale-up, as elevated temperatures can promote unwanted side reactions leading to increased impurity levels [25].

Analytical method development for impurity detection requires derivatization procedures to enhance chromatographic resolution [24]. The use of (R)-(+)-α-methylbenzyl isocyanate as a pre-column derivatization reagent enables effective separation of enantiomeric impurities that would otherwise co-elute [21] [24]. This derivatization approach achieves detection limits as low as 0.05 micrograms per milliliter for critical impurities [24].

Quality control strategies during scale-up include in-process monitoring at critical synthesis stages, particularly following quenching operations where impurity formation rates increase dramatically [25]. The implementation of continuous liquid-liquid extraction procedures for intermediate isolation helps minimize impurity carry-forward into subsequent synthetic steps [25]. Real-time analytical monitoring using ultra-performance liquid chromatography enables rapid identification of process deviations that could lead to elevated impurity levels [26].

High-resolution mass spectrometry represents the gold standard for molecular characterization of deuterated compounds, providing unambiguous identification through precise mass determination and isotopic pattern analysis [3] [4]. For Ethambutol-d4 Dihydrochloride, this technique offers several critical advantages in structural confirmation and purity assessment.

Molecular Ion Characterization

The molecular formula C10H22D4Cl2N2O2 corresponds to a calculated molecular weight of 281.26 g/mol, representing a mass increase of 4.032 Da compared to the non-deuterated analog [5] [6]. High-resolution mass spectrometry readily distinguishes this mass difference, enabling precise identification and quantification of the deuterated compound in complex mixtures. The molecular ion peak [M+H]+ appears at m/z 282.267, while the non-deuterated compound exhibits [M+H]+ at m/z 278.235.

Isotopic Pattern Analysis

The characteristic isotopic signature of Ethambutol-d4 Dihydrochloride provides definitive confirmation of deuterium incorporation. The compound exhibits a distinctive isotopic distribution pattern that reflects the presence of four deuterium atoms and two chlorine atoms [7]. The natural abundance of deuterium (0.0156%) ensures that the deuterated compound displays a clearly distinguishable isotopic envelope compared to the natural isotope distribution of the non-deuterated analog.

Fragmentation Pattern Studies

Tandem mass spectrometry (MS/MS) analysis reveals specific fragmentation pathways that confirm the deuterium incorporation sites. The ethylene bridge containing four deuterium atoms produces characteristic fragment ions with mass shifts of 4 Da compared to corresponding fragments from non-deuterated ethambutol [8]. Key fragment ions include m/z 205.16 (corresponding to the loss of one butanol-containing moiety) and m/z 137.08 (representing the central deuterated ethylenediamine fragment).

Quantitative Analysis Parameters

The high-resolution mass spectrometric validation demonstrates excellent linearity across the concentration range of 0.1-10 μg/mL, with correlation coefficients exceeding 0.999. The limit of detection (LOD) and limit of quantification (LOQ) values are 0.05 μg/mL and 0.15 μg/mL, respectively, ensuring adequate sensitivity for pharmaceutical applications [9].

Multinuclear Nuclear Magnetic Resonance Spectroscopic Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural information through multinuclear analysis, encompassing proton (¹H), carbon-13 (¹³C), and deuterium (²H) nuclei [10]. This approach enables detailed characterization of the deuterium incorporation pattern and structural integrity of Ethambutol-d4 Dihydrochloride.

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H nuclear magnetic resonance spectrum of Ethambutol-d4 Dihydrochloride reveals characteristic features that confirm successful deuteration while providing information about residual protons. The spectrum displays signals for the butyl chains at 0.8-1.4 ppm (methyl and methylene protons) and 3.6-4.0 ppm (methine and hydroxymethyl protons) [11]. The absence of signals in the 2.7-3.0 ppm region, where the ethylene bridge protons would typically appear, confirms complete deuteration at these positions.

Residual proton signals, arising from incomplete deuteration or exchange processes, appear as characteristic quintet patterns due to coupling with adjacent deuterium nuclei (spin = 1) [12]. The coupling constant ²J(H-D) typically ranges from 1-3 Hz, significantly smaller than the corresponding ³J(H-H) coupling constants of 6-8 Hz observed in the non-deuterated compound.

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C nuclear magnetic resonance spectrum provides critical information about isotope effects and structural integrity. The carbon atoms directly bonded to deuterium exhibit characteristic upfield isotope shifts (α-isotope effects) of approximately 0.3-0.5 ppm compared to their positions in the non-deuterated compound [13]. The ethylene bridge carbons, bearing two deuterium atoms each, appear as triplets with ¹J(C-D) coupling constants of approximately 22-25 Hz.

Additional isotope effects include β-isotope shifts of 0.05-0.15 ppm for carbons two bonds away from the deuteration sites and γ-isotope effects of 0.01-0.05 ppm for more distant carbons [14]. These subtle but measurable effects provide confirmation of the deuterium incorporation pattern and structural assignment.

Deuterium Nuclear Magnetic Resonance Spectroscopy

Direct observation of deuterium nuclei through ²H nuclear magnetic resonance spectroscopy provides definitive proof of deuterium incorporation and enables quantitative assessment of isotopic labeling [15]. The deuterium spectrum of Ethambutol-d4 Dihydrochloride displays broad signals at chemical shifts corresponding to the ethylene bridge positions (2.7-3.0 ppm), confirming the presence of four deuterium atoms at the expected molecular sites.

The broader linewidths observed in deuterium nuclear magnetic resonance spectroscopy, compared to proton spectra, result from the quadrupolar nature of the deuterium nucleus (I = 1) and its interaction with local electric field gradients [16]. Despite reduced resolution, the technique provides quantitative information about deuterium content and distribution, essential for isotopic purity assessment.

Quantitative Nuclear Magnetic Resonance Analysis

Integration of nuclear magnetic resonance signals enables quantitative determination of deuterium incorporation levels. The ratio of residual proton signals to reference protons (butyl chain protons) provides a direct measure of deuteration efficiency. Typically, deuteration levels exceed 98% for high-quality Ethambutol-d4 Dihydrochloride preparations [17].

Isotopic Purity Assessment via Liquid Chromatography-Ultraviolet/Visible and Liquid Chromatography-Tandem Mass Spectrometry

Isotopic purity assessment requires sophisticated analytical methods capable of separating and quantifying deuterated compounds in the presence of potential impurities and isotopomers [18]. The combination of liquid chromatography-ultraviolet/visible spectroscopy (LC-UV/Vis) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides comprehensive evaluation of chemical and isotopic purity.

Liquid Chromatography-Ultraviolet/Visible Analysis

The LC-UV/Vis analysis of Ethambutol-d4 Dihydrochloride employs reverse-phase chromatography with gradient elution to achieve optimal separation of the deuterated compound from potential impurities [19]. The chromatographic method utilizes a C18 column (150 × 4.6 mm, 5 μm particle size) with a mobile phase consisting of water containing 0.1% trifluoroacetic acid (A) and acetonitrile containing 0.1% trifluoroacetic acid (B).

The gradient program initiates with 5% B, increasing to 95% B over 15 minutes, followed by a 5-minute hold and re-equilibration. The flow rate is maintained at 1.0 mL/min, with column temperature controlled at 25°C. Detection wavelength is set at 280 nm, corresponding to the absorption maximum of the aromatic chromophore in related compounds, though ethambutol itself lacks strong UV absorption [20].

Liquid Chromatography-Tandem Mass Spectrometry Analysis

The LC-MS/MS method provides superior selectivity and sensitivity for isotopic purity assessment through multiple reaction monitoring (MRM) of specific precursor-product ion transitions [21]. The chromatographic separation employs similar conditions to the LC-UV/Vis method but with mass spectrometric detection offering enhanced specificity.

Key MRM transitions for Ethambutol-d4 Dihydrochloride include m/z 282.3 → 118.1 (quantifier ion) and m/z 282.3 → 74.1 (qualifier ion), while the non-deuterated compound exhibits transitions at m/z 278.3 → 118.1 and m/z 278.3 → 74.1 [22]. The mass difference of 4 Da between precursor ions enables clear distinction between deuterated and non-deuterated species.

Isotopic Purity Quantification

The isotopic purity of Ethambutol-d4 Dihydrochloride is determined by comparing the peak areas of the deuterated compound with those of any detectable non-deuterated impurities. High-quality preparations typically achieve isotopic purities exceeding 99.0%, with some commercial sources reporting values of 99.1-99.3% [23].

The quantification method employs external standard calibration curves constructed using certified reference materials. The linear range extends from 0.1 to 10 μg/mL for both deuterated and non-deuterated compounds, with correlation coefficients exceeding 0.998. The limit of detection for non-deuterated impurities is 0.05 μg/mL, corresponding to an isotopic purity detection limit of 99.95% [24].

Validation Parameters

The LC-MS/MS method demonstrates excellent precision with relative standard deviations below 2.0% for both intra-day and inter-day measurements. Accuracy assessments using spiked samples show recoveries between 98.5% and 101.2% across the analytical range [25]. The method specificity is confirmed by the absence of interfering peaks from common pharmaceutical excipients and related compounds.

Thermal Stability Evaluation: Thermogravimetric Analysis-Differential Scanning Calorimetry Coupled Analysis

Thermal stability assessment of Ethambutol-d4 Dihydrochloride requires comprehensive evaluation using simultaneous thermogravimetric analysis and differential scanning calorimetry (TGA-DSC) [26]. This coupled technique provides complementary information about mass changes and thermal events, enabling detailed characterization of thermal behavior and stability parameters.
Thermogravimetric Analysis Parameters

The TGA component of the analysis monitors mass changes as a function of temperature, providing information about thermal decomposition pathways and stability limits [27]. The experimental parameters include a heating rate of 10°C/min from ambient temperature to 500°C under nitrogen atmosphere (flow rate: 50 mL/min) using aluminum oxide crucibles.

The TGA thermogram of Ethambutol-d4 Dihydrochloride typically exhibits three distinct mass loss events. The initial mass loss (25-100°C) corresponds to dehydration and loss of residual solvents, accounting for approximately 2-5% of the total mass. The second event (200-300°C) represents the onset of thermal decomposition, with mass loss of 15-25%. The major decomposition occurs between 300-400°C, resulting in 60-70% mass loss [28].

Differential Scanning Calorimetry Analysis

The DSC component simultaneously measures heat flow changes, providing information about phase transitions, melting behavior, and thermal events. The analysis employs the same temperature program as TGA, using sealed aluminum pans with a heating rate of 10°C/min under nitrogen atmosphere [29].

The DSC thermogram reveals several characteristic thermal events. An endothermic peak at approximately 85-95°C corresponds to melting of the crystalline compound, with an enthalpy of fusion typically ranging from 45-55 J/g. Exothermic events beginning around 250°C indicate the onset of thermal decomposition, with multiple overlapping peaks suggesting complex decomposition pathways [30].

Deuterium Isotope Effects on Thermal Stability

The incorporation of deuterium atoms significantly affects the thermal stability of Ethambutol-d4 Dihydrochloride compared to its non-deuterated analog. The deuterium isotope effect manifests as enhanced thermal stability, with decomposition temperatures typically 2-4°C higher than those observed for the non-deuterated compound [31]. This enhanced stability arises from the higher bond dissociation energy of C-D bonds (approximately 5 kJ/mol higher than C-H bonds).

The kinetic isotope effect also influences decomposition rates, with deuterated compounds exhibiting slower decomposition kinetics due to the reduced vibrational frequencies of C-D bonds compared to C-H bonds [32]. This effect is particularly pronounced in the primary decomposition pathways involving the ethylene bridge, where deuterium substitution occurs.

Thermal Stability Parameters

The thermal stability evaluation yields several critical parameters for pharmaceutical applications. The onset decomposition temperature (T₅%, temperature at which 5% mass loss occurs) typically ranges from 185-195°C for Ethambutol-d4 Dihydrochloride. The temperature of maximum decomposition rate (Tmax) occurs at approximately 285-295°C, as determined from the derivative thermogravimetric (DTG) curve [33].

The activation energy for thermal decomposition, calculated using the Kissinger method with multiple heating rates, ranges from 145-155 kJ/mol, approximately 8-12 kJ/mol higher than the non-deuterated compound. This elevated activation energy confirms the enhanced thermal stability imparted by deuterium incorporation [34].

Kinetic Analysis and Decomposition Mechanism

The coupled TGA-DSC analysis enables detailed kinetic analysis of the decomposition process using model-free methods such as the Flynn-Wall-Ozawa approach. The analysis reveals a complex decomposition mechanism involving multiple parallel and consecutive reactions, with the deuterium isotope effect most pronounced in the initial decomposition steps [35].

The decomposition mechanism appears to involve initial C-N bond cleavage in the ethylene bridge region, followed by oxidative degradation of the butyl chains. The deuterium substitution in the ethylene bridge stabilizes this region against thermal decomposition, resulting in altered decomposition pathways and enhanced overall thermal stability [36].

Practical Implications for Storage and Handling

The thermal stability data provide essential information for storage and handling protocols. Ethambutol-d4 Dihydrochloride demonstrates adequate thermal stability for normal pharmaceutical storage conditions, with recommended storage temperatures not exceeding 25°C and protection from light and moisture. The enhanced thermal stability compared to the non-deuterated compound suggests improved shelf life and reduced degradation during analytical procedures [37].

The coupled TGA-DSC analysis also reveals the importance of moisture control, as residual water significantly affects the thermal behavior and can lead to premature decomposition. Proper desiccation and storage under controlled humidity conditions are essential for maintaining compound integrity during long-term storage [38].

XLogP3

-0.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

208.208884996 g/mol

Monoisotopic Mass

208.208884996 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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